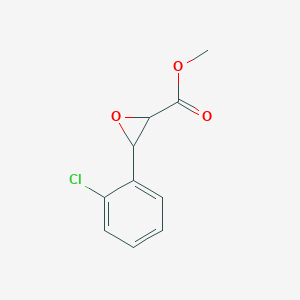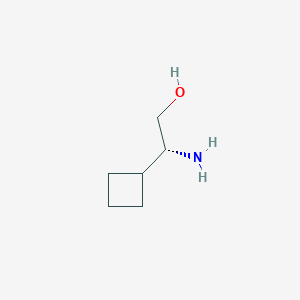
2,4,6-Trifluoro-DL-Phenylalanine
Overview
Description
Scientific Research Applications
Role in Neuropsychological Symptoms of PKU
Phenylketonuria (PKU) is characterized by a deficiency in phenylalanine hydroxylase activity, leading to high levels of phenylalanine. A study analyzed the neuropsychological and intellectual presentations in continuously treated adolescents and adults with PKU, finding significant differences in Full-Scale IQ, processing speed, attention, inhibition, and motor control compared to controls. This suggests a crucial role of phenylalanine metabolism in cognitive and neurological health (Moyle et al., 2007).
Phenylalanine in Depressive Disorders
Phenylalanine, an amino acid and a "building block" of protein, has been studied for its antidepressant potential. Research indicates significant antidepressant activities of phenylalanine in both in-vitro and in-vivo models, suggesting its potential as a candidate for clinical antidepressant trials. This highlights an important application of phenylalanine research in addressing depressive disorders (Akram et al., 2020).
Amino Acid Detection Using Biosensors
Innovative research has focused on developing electrochemical sensors and biosensors for the detection of amino acids like phenylalanine. These sensors utilize conducting polymers and molecularly imprinted polymers as sensitive materials, offering new avenues for rapid and efficient detection of amino acids in various contexts, from medical diagnostics to food quality control (Dinu & Apetrei, 2022).
Metabolic and Genetic Insights from PKU Research
Phenylketonuria research has provided significant insights into the metabolic and genetic aspects of hyperphenylalaninemia. Studies have identified various metabolic alterations and genetic polymorphisms associated with PKU, contributing to a better understanding of its pathogenesis and paving the way for improved treatment strategies (Güttler & Woo, 1986).
Tetrahydrobiopterin Responsiveness in PKU
Pharmacological levels of tetrahydrobiopterin, a cofactor for phenylalanine hydroxylase, have been found to reduce plasma phenylalanine levels in some PKU patients, offering a new pharmacological therapy for PKU. The responsiveness to this therapy is assessed through empirical tests, providing a personalized approach to PKU treatment (Cerone et al., 2013).
properties
IUPAC Name |
2-amino-3-(2,4,6-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQWNGIXCCSUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)
![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)




![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)





